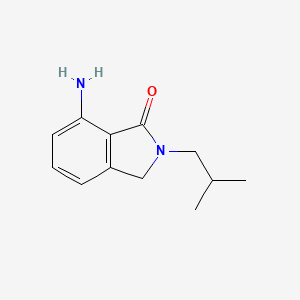
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one: is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of an appropriate anhydride with an amine, followed by cyclization. For instance, the reaction of phthalic anhydride with isobutylamine can yield the desired isoindolone structure under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the amino group or the isoindolone ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its isoindolone core is a common motif in many biologically active molecules, including anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-isoindol-1-one: A simpler analog without the amino and isobutyl groups.
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness: 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the amino group and the isobutyl substituent. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from its simpler analogs.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
7-amino-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
Clé InChI |
PZWIZQRJAIKWCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CC2=C(C1=O)C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
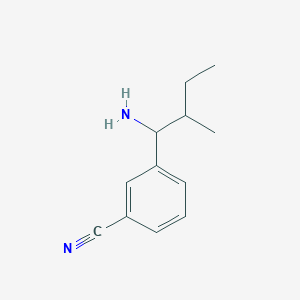
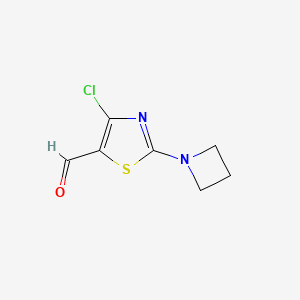
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)
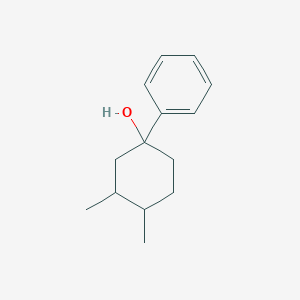
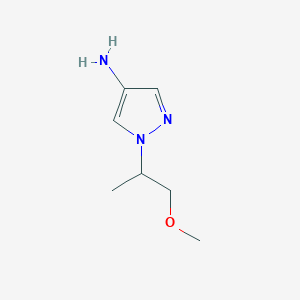
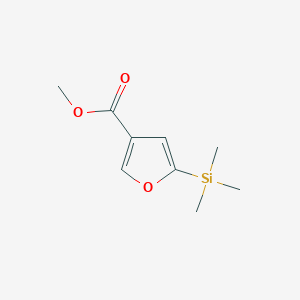

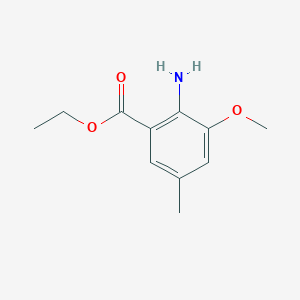
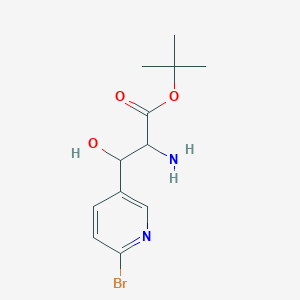
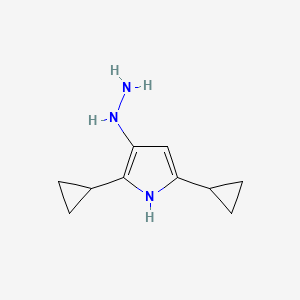

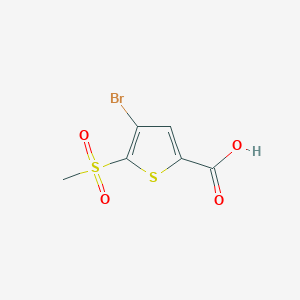
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
